molecular formula C26H21N2O3- B531987 (11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate

(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate

Cat. No. B531987
M. Wt: 409.5 g/mol
InChI Key: WZXFXUCKNJCHJG-ZVBGSRNCSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

KW-3635 is a thromboxane A2 receptor antagonist.

Scientific Research Applications

Thromboxane A2 Receptor Antagonism

A study by Ohshima et al. (1992) explored a series of 11-[2-(1-benzimidazolyl)ethylidene]-6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives, including a compound closely related to the one . They found these compounds to be potent thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonists. Specifically, sodium (E)-11-[2-(5,6-dimethyl-1-benzimidazolyl)ethylidene]-6,11-dihydrodibenz[b,e]oxepin-2-carboxylate monohydrate showed high affinity for human platelet TXA2/PGH2 receptors and demonstrated potent inhibitory effects on platelet aggregation. This compound, designated as KW-3635, is a novel, orally active, and specific TXA2/PGH2 receptor antagonist with potential therapeutic implications in conditions involving platelet aggregation and thromboxane A2 mediated pathways (Ohshima et al., 1992).

Antioxidant and Antimicrobial Activities

Bassyouni et al. (2012) synthesized and evaluated a series of compounds, including 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and derivatives with similar structural components. These compounds were assessed for their antioxidant and antimicrobial activities. The study found that certain compounds displayed high activity against bacteria like Staphylococcus aureus and fungi like Candida albicans. This indicates the potential of these compounds in developing new antimicrobial and antioxidant agents (Bassyouni et al., 2012).

properties

Product Name

(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate

Molecular Formula

C26H21N2O3-

Molecular Weight

409.5 g/mol

IUPAC Name

(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate

InChI

InChI=1S/C26H22N2O3/c1-16-11-23-24(12-17(16)2)28(15-27-23)10-9-21-20-6-4-3-5-19(20)14-31-25-8-7-18(26(29)30)13-22(21)25/h3-9,11-13,15H,10,14H2,1-2H3,(H,29,30)/p-1/b21-9+

InChI Key

WZXFXUCKNJCHJG-ZVBGSRNCSA-M

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C/C=C/3\C4=CC=CC=C4COC5=C3C=C(C=C5)C(=O)[O-]

SMILES

O=C(C1=CC=C(OCC2=CC=CC=C2/C3=C\CN4C5=CC(C)=C(C)C=C5N=C4)C3=C1)[O-]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC=C3C4=CC=CC=C4COC5=C3C=C(C=C5)C(=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

KW-3635;  KW 3635;  KW635.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate
Reactant of Route 2
(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate
Reactant of Route 3
(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate
Reactant of Route 4
(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate
Reactant of Route 5
(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate
Reactant of Route 6
(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate

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